Cas no 524704-33-4 (2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione)

2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- SMR000180379
- MLS000547281
- HMS2417D16
- 2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
- 2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione
-
- MDL: MFCD03617016
- インチ: 1S/C14H12N2O2S/c1-9-15-10(8-19-9)6-7-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,8H,6-7H2,1H3
- InChIKey: WUDSUDRWMVSFJT-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC(=C1)CCN1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 364
- トポロジー分子極性表面積: 78.5
2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB340845-500mg |
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione; . |
524704-33-4 | 500mg |
€269.00 | 2025-02-19 | ||
TRC | B101785-2.5mg |
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |
524704-33-4 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB340845-500 mg |
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione |
524704-33-4 | 500 mg |
€272.40 | 2023-07-19 | ||
A2B Chem LLC | AO83349-50mg |
2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |
524704-33-4 | 95% | 50mg |
$344.00 | 2024-04-19 | |
A2B Chem LLC | AO83349-100mg |
2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |
524704-33-4 | 95% | 100mg |
$390.00 | 2024-04-19 | |
abcr | AB340845-1 g |
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione |
524704-33-4 | 1 g |
€322.50 | 2023-07-19 | ||
TRC | B101785-25mg |
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |
524704-33-4 | 25mg |
$ 185.00 | 2022-06-07 | ||
abcr | AB340845-1g |
2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione; . |
524704-33-4 | 1g |
€317.00 | 2025-02-19 | ||
OTAVAchemicals | 1112103-100MG |
2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |
524704-33-4 | 95% | 100MG |
$171 | 2023-06-30 | |
OTAVAchemicals | 1112103-50MG |
2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione |
524704-33-4 | 95% | 50MG |
$129 | 2023-06-30 |
2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
2-2-(2-Methyl-1,3-thiazol-4-yl)ethyl-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Recent Advances in the Study of 2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 524704-33-4)
The compound 2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 524704-33-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities, particularly in the context of anti-inflammatory and anti-cancer therapies.
One of the key areas of research has been the compound's role as a modulator of specific signaling pathways. Preliminary findings suggest that 524704-33-4 interacts with key proteins involved in the NF-κB pathway, which plays a critical role in inflammation and immune responses. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. These findings position the compound as a potential candidate for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, recent investigations have highlighted the anti-cancer potential of 524704-33-4. Studies conducted on various cancer cell lines, including breast and lung cancer, have shown that the compound induces apoptosis and inhibits cell proliferation. Mechanistic studies reveal that these effects are mediated through the activation of caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-2. These results underscore the compound's potential as a chemotherapeutic agent, although further in vivo studies are required to validate these findings.
The synthesis and optimization of 2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of the compound with higher yields and purity, facilitating its use in preclinical studies. Notably, a recent publication in the Journal of Medicinal Chemistry detailed a novel, scalable synthesis route that reduces the number of steps and improves overall efficiency. This development is expected to accelerate the compound's transition from the laboratory to clinical trials.
Despite these promising advancements, challenges remain in the development of 524704-33-4 as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Current efforts are focused on structural modifications to enhance the compound's pharmacokinetic properties while retaining its biological activity. Collaborative research initiatives between academic institutions and pharmaceutical companies are expected to play a pivotal role in overcoming these hurdles.
In conclusion, the compound 2-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 524704-33-4) represents a promising candidate for the development of new therapeutic agents. Its dual anti-inflammatory and anti-cancer activities, coupled with recent advancements in its synthesis, make it a compound of significant interest in the field of chemical biology and pharmaceutical research. Future studies should focus on translating these preclinical findings into clinical applications, paving the way for its potential use in human medicine.
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